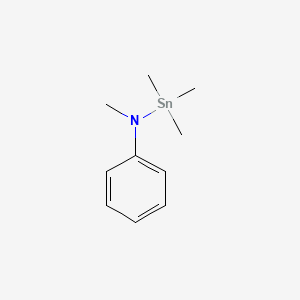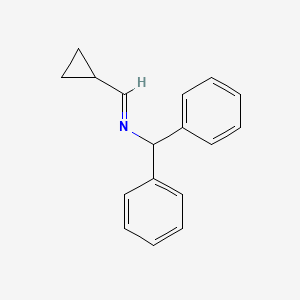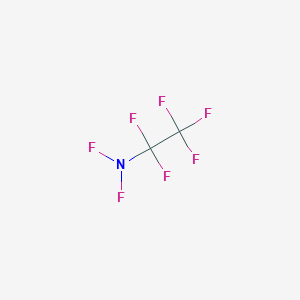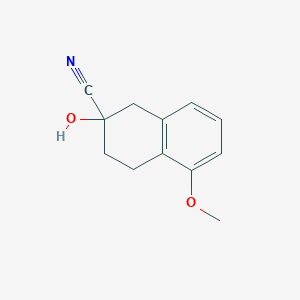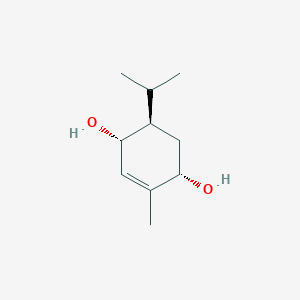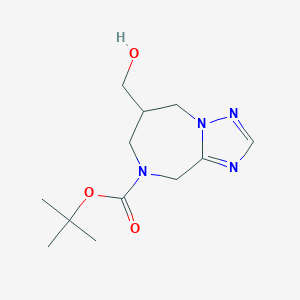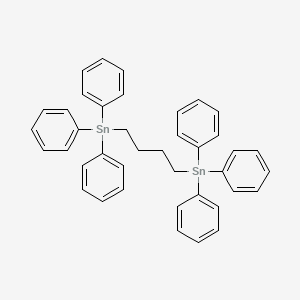
(Butane-1,4-diyl)bis(triphenylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butane-1,4-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a butane-1,4-diyl linker. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis(triphenylstannane) typically involves the reaction of triphenylstannane with a butane-1,4-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a palladium or nickel complex to facilitate the coupling process.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis(triphenylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Butane-1,4-diyl)bis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Butane-1,4-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed as a catalyst in various reactions, including polymerization and cross-coupling reactions.
Biology
In biological research, organotin compounds, including (Butane-1,4-diyl)bis(triphenylstannane), are studied for their potential as antimicrobial and antifungal agents. Their ability to interact with biological molecules makes them of interest in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the field of cancer research. Organotin compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
In industry, (Butane-1,4-diyl)bis(triphenylstannane) is used in the production of advanced materials, including polymers and coatings. Its role as a catalyst in various industrial processes is also significant.
Mécanisme D'action
The mechanism by which (Butane-1,4-diyl)bis(triphenylstannane) exerts its effects involves the interaction of the organotin moiety with target molecules. In catalytic applications, the compound facilitates the formation of new bonds by stabilizing transition states and intermediates. In biological systems, the organotin groups can interact with cellular components, leading to various biological effects, including the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butane-1,4-diyl)bis(triphenylphosphine): Similar structure but with phosphine groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylsilane): Similar structure but with silane groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylgermane): Similar structure but with germane groups instead of stannane.
Uniqueness
(Butane-1,4-diyl)bis(triphenylstannane) is unique due to the presence of the organotin moiety, which imparts distinct chemical and biological properties. The stannane groups enhance the compound’s reactivity and catalytic efficiency, making it valuable in various applications.
Propriétés
Numéro CAS |
5274-40-8 |
|---|---|
Formule moléculaire |
C40H38Sn2 |
Poids moléculaire |
756.1 g/mol |
Nom IUPAC |
triphenyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/6C6H5.C4H8.2Sn/c6*1-2-4-6-5-3-1;1-3-4-2;;/h6*1-5H;1-4H2;; |
Clé InChI |
ORIOFDWKAKXJIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohepta[f]indene](/img/structure/B14747578.png)

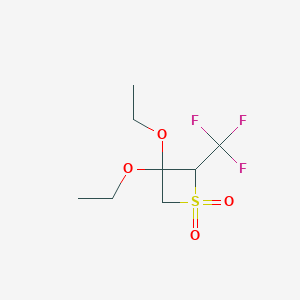
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
